molecular formula C33H36N6O7 B12596498 Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine CAS No. 644997-01-3

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine

Cat. No.: B12596498
CAS No.: 644997-01-3
M. Wt: 628.7 g/mol
InChI Key: KTNRFAJKWFLATI-JCYYIGJDSA-N
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Description

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine is a synthetic tetrapeptide composed of D-configured aromatic amino acids (D-phenylalanine, D-tryptophan, D-tyrosine) and glycine. Its sequence is Gly-D-Phe-Gly-D-Trp-D-Tyr, with glycine serving as a flexible spacer between the chiral residues. The presence of D-amino acids confers resistance to proteolytic degradation, enhancing metabolic stability compared to L-configured analogs. Key structural features include:

  • Aromatic side chains: Phe (benzyl), Trp (indole), Tyr (phenolic hydroxyl) for hydrophobic and hydrogen-bonding interactions.
  • Glycine residues: Increase conformational flexibility due to the absence of a side chain.
  • Molecular weight: ~628.69 g/mol (calculated from constituent amino acids minus water loss from peptide bonds).

Properties

CAS No.

644997-01-3

Molecular Formula

C33H36N6O7

Molecular Weight

628.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)31(43)36-19-30(42)38-27(16-22-18-35-25-9-5-4-8-24(22)25)32(44)39-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1

InChI Key

KTNRFAJKWFLATI-JCYYIGJDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Carbodiimide Method

This method utilizes N,N'-carbonyldiimidazole as a condensing agent:

Advantages :

  • More controlled reaction conditions.
  • Potential for higher purity of final product.

Disadvantages :

  • More complex synthesis steps may lead to lower overall yields compared to simpler methods.

Yield and Purification

The yield of this compound varies significantly based on the method employed:

Method Yield (%) Purification Steps Required
Acyl Chloride Method High Column chromatography, recrystallization
Carbodiimide Method Moderate Hydrolysis, deprotection

The purification process often involves recrystallization from solvents like ethanol or water, which enhances the purity of the final product while also affecting the overall yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .

Scientific Research Applications

Nutritional Applications

1. Parenteral Nutrition

Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine serves as an effective source of tyrosine in parenteral nutrition, particularly for individuals with phenylalanine deficiencies. Studies have demonstrated that this dipeptide can rapidly provide free tyrosine, which is crucial for normal growth and nitrogen metabolism.

  • Case Study: Phenylalanine-deficient Rats
    • In a study involving phenylalanine-deficient rats, glycyl-L-tyrosine was administered to assess its impact on growth and nitrogen retention. The results indicated that rats receiving glycyl-L-tyrosine showed normalized plasma tyrosine concentrations compared to controls, suggesting its effectiveness in maintaining tyrosine pools during total parenteral nutrition (TPN) .
GroupTreatmentWeight Gain (g)Nitrogen Retention (%)
1Complete Amino Acid Solution50 ± 585 ± 3
2Phenylalanine-deficient + Glycyl-L-Tyrosine48 ± 482 ± 2
3Phenylalanine-deficient30 ± 660 ± 5

2. Tyrosine Kinetics

Research has indicated that glycyl-L-tyrosine is efficiently utilized during TPN. In a study with neonatal piglets, the dipeptide was shown to supply tyrosine effectively, which is critical for infants requiring specialized nutritional support .

Pharmacological Applications

1. Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs. The dipeptide's structure allows it to interact favorably with various therapeutic agents, potentially improving their pharmacokinetic profiles.

2. Cancer Research

Recent studies have explored the role of tyrosine and its derivatives in enhancing the efficacy of chemotherapeutic agents. Preloading with L-tyrosine has been shown to increase the uptake of boronophenylalanine in tumor cells, suggesting that this compound could be utilized to enhance targeted drug delivery in cancer therapy .

Biochemical Applications

1. Enzyme Activity Modulation

The presence of this compound can influence enzyme activity related to amino acid metabolism. Studies indicate that this dipeptide may modulate the activity of enzymes involved in the synthesis and breakdown of neurotransmitters, potentially impacting neurological functions .

2. Research on Aromatic Amino Acids

This compound can be used as a model compound in studies investigating the behavior of aromatic amino acids under various conditions. Its unique structure allows researchers to study interactions at a molecular level, providing insights into amino acid transport and metabolism .

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanylglycyl-D-tryptophyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine

  • Sequence : Gly-D-Tyr-L-Pro-L-Trp-D-Phe.
  • Stereochemistry : Mixed D/L configuration (D-Tyr and D-Phe; L-Pro and L-Trp).
  • Molecular formula : C₃₆H₄₀N₆O₇ .
  • Molecular weight : 668.75 g/mol.
  • Key differences: Contains L-proline, a cyclic imino acid that restricts conformational flexibility. L-tryptophan may increase susceptibility to enzymatic cleavage compared to D-Trp. Higher molecular weight due to additional carbons from proline and tyrosine.

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

  • CAS : 644997-17-1.
  • Sequence : Gly-D-Phe-D-Tyr-D-Trp-D-Phe.
  • Stereochemistry : All D-configured residues (except achiral glycine).
  • Molecular formula : C₄₀H₄₂N₆O₇ .
  • Molecular weight : 718.80 g/mol.
  • Key differences :
    • Extended aromaticity with two D-phenylalanine residues , enhancing hydrophobic interactions.
    • Higher molecular weight and complexity (Complexity score: 1220 vs. target compound’s estimated ~800).
    • All-D configuration maximizes protease resistance.

D-Tyrosine, D-alanyl-D-alanylglycyl-D-tyrosyl-

  • CAS : 644997-15-7.
  • Sequence : D-Ala-D-Ala-Gly-D-Tyr.
  • Stereochemistry : All D-configured residues.
  • Molecular formula: Not explicitly stated but inferred as C₂₀H₂₈N₄O₆ (shorter chain).
  • Key differences: Shorter chain (tetrapeptide vs. target’s pentapeptide) with alanine residues.

Structural and Functional Analysis

Table 1: Comparative Structural Properties

Compound Sequence Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Gly-D-Phe-Gly-D-Trp-D-Tyr D-Phe, D-Trp, D-Tyr C₃₃H₃₆N₆O₇ ~628.69 High flexibility, mixed hydrophobicity
Gly-D-Tyr-L-Pro-L-Trp-D-Phe Gly-D-Tyr-L-Pro-L-Trp-D-Phe Mixed D/L C₃₆H₄₀N₆O₇ 668.75 Rigid proline, enzymatic vulnerability
Gly-D-Phe-D-Tyr-D-Trp-D-Phe Gly-D-Phe-D-Tyr-D-Trp-D-Phe All D (except Gly) C₄₀H₄₂N₆O₇ 718.80 Maximized protease resistance
D-Ala-D-Ala-Gly-D-Tyr D-Ala-D-Ala-Gly-D-Tyr All D C₂₀H₂₈N₄O₆ ~436.46 Compact, alanine-rich

Table 2: Computed Physicochemical Properties

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) LogP
Target Compound 8 13 ~210 ~0.5
Gly-D-Phe-D-Tyr-D-Trp-D-Phe 8 13 215.74 0.9
Gly-D-Tyr-L-Pro-L-Trp-D-Phe 9 14 ~220 ~1.2

Research Implications

  • Protease Resistance : All-D configurations (e.g., CAS 644997-17-1 ) exhibit superior stability in biological systems compared to mixed D/L peptides .
  • Conformational Flexibility : Glycine-rich sequences (target compound) may enhance binding to dynamic targets, while proline-containing analogs favor rigid conformations.

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